Ferrous Gluconate

Description

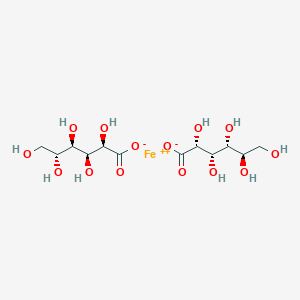

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIVJOXICYMTAG-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FeO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar | |

| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FERROUS GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble with slight heating in water. Practically insoluble in ethanol, Soluble in glycerin, SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION, 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. | |

| Record name | FERROUS GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. | |

CAS No. |

299-29-6 | |

| Record name | Ferrous gluconate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron digluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS GLUCONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/781E2AXH0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of Ferrous Gluconate

Classic and Novel Synthetic Pathways for Iron(II) Gluconate Production

The primary method for synthesizing ferrous gluconate involves the reaction of an iron(II) salt with a gluconate salt or gluconic acid. ruipugroup.com A widely employed pathway utilizes sodium gluconate and iron(II) sulfate (B86663) as the main precursors. scispace.comresearchgate.net This method is favored for its straightforward reaction and the availability of the starting materials.

Alternative synthetic routes include the direct reaction of gluconic acid with iron powder. ruipugroup.com In this process, the reaction must often be conducted under an inert atmosphere to prevent the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state. ruipugroup.com Another approach involves a displacement reaction using calcium gluconate and ferrous sulfate, which generates this compound and a calcium sulfate precipitate. google.comatamanchemicals.com

The selection of precursors is a critical step that influences the reaction's efficiency and the purity of the final product. The combination of sodium gluconate and iron(II) sulfate is a classic choice for producing this compound. scispace.comresearchgate.net

The synthesis of this compound from sodium gluconate and iron(II) sulfate is a well-documented process where optimization of reaction conditions is key to maximizing yield and purity. scispace.comresearchgate.net The reaction involves the double displacement of ions in an aqueous solution.

Research has focused on optimizing several parameters to drive the reaction towards the formation of a stable iron(II) gluconate complex. While specific optimal conditions can vary between different lab-scale or industrial processes, a general framework exists. For instance, a related synthesis of this compound from gluconic acid and iron powder has been optimized for temperature and pH. In that specific process, the highest yield was achieved at a reaction temperature of 90-95°C and a pH of 4.1-4.5. google.com These parameters are crucial for ensuring the stability of the ferrous ion and promoting the complexation reaction.

The table below summarizes typical reaction conditions investigated for this compound synthesis, drawing parallels from related methodologies.

Table 1: Investigated Reaction Parameters for this compound Synthesis

| Parameter | Investigated Range | Optimal Condition (Example) | Rationale |

|---|---|---|---|

| Temperature | 89 - 100 °C | 90 - 95 °C google.com | Maximizes reaction rate while minimizing degradation. |

| pH | 3.8 - 4.6 | 4.1 - 4.5 google.com | Prevents hydrolysis of Fe²⁺ and ensures gluconate is in the correct form for chelation. |

| Reaction Time | 55 - 70 minutes | ~60 minutes google.com | Allows for the completion of the reaction. |

Determining the precise stoichiometry of the metal-ligand complex is essential for optimizing the synthesis. Job's method, also known as the method of continuous variations, is a spectrophotometric technique widely used for this purpose. d-nb.infonih.gov The method involves preparing a series of solutions where the mole fractions of the metal (iron(II)) and the ligand (gluconate) are varied, while the total molar concentration of the two species is kept constant. cutm.ac.inslideshare.net

By measuring the absorbance of these solutions at a specific wavelength where the complex absorbs maximally, a plot of absorbance versus the mole fraction of the ligand can be generated. The maximum absorbance on this plot corresponds to the mole fraction at which the complex is most concentrated, revealing the stoichiometric ratio of the metal to the ligand in the complex. central.edu

For the iron(II) gluconate complex synthesized from iron(II) sulfate and sodium gluconate, Job's method has been successfully applied. scispace.comresearchgate.net The results from these studies indicate that the maximum absorbance occurs at a mole fraction corresponding to a 1:2 molar ratio of iron(II) to gluconate. scispace.comresearchgate.net This finding is crucial for adjusting the initial amounts of precursors to ensure efficient conversion to the desired product.

Table 2: Application of Job's Method for this compound

| Technique | Principle | Reactants | Determined Molar Ratio (Iron:Gluconate) | Reference |

|---|

| Job's Method | Continuous variation of mole fractions of reactants while keeping total molarity constant. The maximum absorbance indicates the stoichiometry of the complex formed. | Iron(II) Sulphate, Sodium Gluconate | 1:2 | scispace.comresearchgate.net |

Precursor Selection and Reaction Stoichiometry

Purification and Isolation Techniques for this compound

Following the synthesis, the crude reaction mixture contains the desired this compound product along with unreacted precursors and by-products, such as sodium and sulfate ions. scispace.com Therefore, robust purification and isolation steps are necessary to achieve a high-purity final product.

Ion exchange chromatography is a highly effective technique for purifying this compound from the crude reaction mixture. scispace.comresearchgate.net This method is particularly useful for removing inorganic ionic impurities. The process typically involves passing the aqueous solution of the crude product through both acidic (cation) and basic (anion) ion exchange resins. scispace.com

Acidic Cation Exchange Resin: This resin is used to capture and remove unwanted positive ions. In the synthesis using sodium gluconate and iron(II) sulfate, this step targets the removal of sodium ions (Na⁺). scispace.com

Basic Anion Exchange Resin: This resin is employed to remove negatively charged ions. It effectively removes excess sulfate ions (SO₄²⁻) from the solution. scispace.com

The preparation of these resins is a critical preliminary step. The basic resin is typically treated with a sodium hydroxide (B78521) solution, while the acidic resin is treated with a hydrochloric acid solution to ensure they are in the proper form to exchange the target ions. scispace.com This purification strategy results in a significantly purer solution of iron(II) gluconate. scispace.comresearchgate.net

After the removal of ionic impurities, the purified this compound solution is typically concentrated. scispace.com The final isolation of the solid product is then achieved through treatment with an aprotic solvent and subsequent dehydration.

An aprotic solvent, such as ethanol, is introduced to the concentrated aqueous solution of this compound. scispace.com Because this compound is poorly soluble in ethanol, its addition causes the product to precipitate out of the solution, leaving more soluble impurities behind. atamanchemicals.com This step is crucial for isolating the compound from the aqueous phase.

The final step is the dehydration of the isolated solid. This is often accomplished by drying the product in a desiccator over a suitable dehydrating agent. scispace.comresearchgate.net This process removes residual water, including water of hydration, to yield the final, stable this compound product, often as a dihydrate, in the form of a fine, crystalline powder. scispace.comresearchgate.net The successful application of these purification and isolation techniques can yield this compound with a purity greater than 90%. scispace.comresearchgate.net

Structural Elucidation and Polymorphism of Ferrous Gluconate

Spectroscopic Characterization of Ferrous Gluconate

Spectroscopic methods provide critical insights into the electronic transitions, functional groups, and atomic environment within the this compound molecule.

UV-VIS spectrophotometry of this compound in aqueous solutions reveals characteristic absorption bands that are indicative of electronic transitions within the molecule. Studies have identified two primary absorption maxima. scispace.comresearchgate.netceon.rs

A primary absorption maximum is observed at approximately 200 nm. researchgate.netceon.rs This band is attributed to π→π* and π→σ* transitions within the carboxylate anion of the gluconate ligand. ceon.rs A secondary, broader absorption maximum appears around 350 nm. scispace.comresearchgate.net This secondary peak is the result of n→π* transitions in the carbonyl group of the carboxylate anions that have reacted with the iron(II) ion, indicating the delocalization of electrons within the carboxylate groups upon complexation. scispace.comresearchgate.net The color of this compound solutions is pH-dependent, appearing light yellow at pH 2, brown at pH 4.5, and green at pH 7. nih.gov

Table 1: UV-VIS Absorption Maxima for this compound

| Absorption Maximum (λmax) | Attributed Electronic Transition | Source |

|---|---|---|

| ~200 nm | π→π* and π→σ* (in carboxylate anion) | ceon.rs |

| ~350 nm | n→π* (in complexed carbonyl group) | scispace.comresearchgate.net |

FT-IR spectroscopy is used to identify the functional groups and bonding within this compound. The FT-IR spectrum of this compound is characterized by several key absorption bands. researchgate.netceon.rs A prominent, high-intensity broad band is observed in the region of 3000-3500 cm⁻¹, centered at approximately 3397 cm⁻¹. scispace.comresearchgate.netceon.rs This band is assigned to the valence vibrations, ν(OH), of hydroxyl groups, primarily from the water molecules present in the hydrated form of the compound. researchgate.netceon.rs The bands corresponding to the primary and secondary hydroxyl groups of the gluconate ligand are also located in this region but are typically obscured by the intense, broad water band. researchgate.net

In comparison to sodium gluconate, where asymmetric and symmetric vibrations of the carbonyl group appear around 1634 cm⁻¹ and 1401 cm⁻¹, these bands are shifted in the this compound spectrum due to coordination with the iron ion. researchgate.net Analysis of the FT-IR spectra confirms that synthesized this compound typically exists as a hydrate. ceon.rs

Table 2: Key FT-IR Bands for this compound

| Wavenumber Range (cm⁻¹) | Centroid (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| 3000 - 3500 | ~3397 | ν(OH) of water and gluconate hydroxyl groups | scispace.comresearchgate.netceon.rs |

¹H-NMR spectroscopy provides information about the proton environment in the this compound structure. In the ¹H-NMR spectra of both sodium gluconate and this compound, signals for the hydroxyl protons are notably absent. researchgate.net This is due to the rapid exchange of these protons, which prevents coupling with protons on adjacent carbon atoms. researchgate.net A signal observed at a chemical shift (δ) of approximately 4.8 ppm in the spectra of both compounds is attributed to partially deuterated water (HOD), and this signal is particularly pronounced in the spectrum of iron(II) gluconate. researchgate.net The paramagnetic nature of the iron complex can lead to peak broadening compared to the free gluconate ion. rsc.org

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and local environment of iron atoms. Studies on this compound consistently show that while the majority of iron is in the ferrous (Fe²⁺) state, a minor fraction of ferric (Fe³⁺) iron is also present. arxiv.orgnih.govresearchgate.net

The Mössbauer spectrum of this compound is typically fitted with two sets of doublets, corresponding to the Fe²⁺ and Fe³⁺ phases. nih.gov The separation of these phases is based on their distinct isomer shifts (IS) and quadrupole splitting (QS) values. nih.gov Research indicates that in the hydrated phase, Fe²⁺ ions may occupy two distinctly different sites. researchgate.net The high-spin (S=2) configuration of Fe²⁺ provides the largest contribution to the spectra for all hydration states. arxiv.org

The relative amount of the Fe³⁺ fraction can vary depending on the sample's hydration level. One study found the Fe³⁺ content to be approximately 30% in a fully hydrated sample and about 20% in a dry (anhydrous) sample. arxiv.orgarxiv.org Another investigation reported a lower ferric contribution of around 9%. nih.gov This ferric component is sometimes considered an impurity or a result of oxidation. researchgate.net

Table 3: Mössbauer Spectroscopy Findings for this compound

| Iron Species | Contribution | Key Findings | Source |

|---|---|---|---|

| Fe(II) (Ferrous) | Major component (~70-91%) | High-spin (S=2) configuration; may occupy two distinct sites in the hydrated form. | arxiv.orgnih.govresearchgate.net |

| Fe(III) (Ferric) | Minor component (~9-30%) | Relative amount depends on hydration state; ~30% in hydrated, ~20% in dry samples. | arxiv.orgnih.govarxiv.org |

Crystallographic Analysis and Hydration State Determination

The arrangement of atoms in the solid state and the role of water molecules are elucidated through crystallographic techniques.

X-ray diffraction (XRD) analysis reveals that the crystal structure of this compound is highly dependent on its water content, demonstrating clear polymorphism. arxiv.org Two primary crystalline forms have been identified:

Hydrated this compound : The fully hydrated form, specifically this compound dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), crystallizes in a monoclinic system with the space group I2. arxiv.orgarxiv.orgresearchgate.net Synchrotron powder diffraction data for this form yielded lattice parameters of a = 19.95316(9) Å, b = 5.51392(3) Å, c = 18.47058(9) Å, and β = 111.3826(3)°. researchgate.net

Anhydrous (Dry) this compound : The dry, or anhydrous (x=0), form of this compound exhibits a triclinic crystal structure with the space group P1. arxiv.orgarxiv.org

Samples with intermediate water content (0 < x < 2) are found to be a two-phase mixture of the monoclinic and triclinic structures. arxiv.orgarxiv.org Furthermore, some synthesis methods can result in this compound with an amorphous structure. scispace.comceon.rs This is indicated in XRD patterns by the absence of sharp, distinct diffraction peaks and the presence of broad peaks with relatively uniform intensity. scispace.comceon.rs

Table 4: Crystallographic Data for this compound Polymorphs

| Hydration State | Crystal System | Space Group | Source |

|---|---|---|---|

| Dihydrate (x=2) | Monoclinic | I2 | arxiv.orgarxiv.orgresearchgate.net |

| Anhydrous (x=0) | Triclinic | P1 | arxiv.orgarxiv.org |

| Synthesized (variable) | Amorphous | N/A | scispace.comceon.rs |

Monoclinic and Triclinic Crystalline Forms

This compound, a metallorganic compound, demonstrates polymorphism, meaning it can exist in more than one crystalline form. arxiv.org Research based on X-ray diffraction (XRD) has identified two primary crystal structures for this compound, which are dependent on its hydration state. arxiv.orgarxiv.org

The fully hydrated form, this compound dihydrate, crystallizes in the monoclinic system with the space group I2. arxiv.orgarxiv.org In contrast, the anhydrous or dry form of the compound exhibits a triclinic crystal structure, assigned to the space group P1. arxiv.orgarxiv.org A partially hydrated sample has been found to be a two-phased superposition of both the monoclinic and triclinic forms. arxiv.orgarxiv.org The lattice parameters for both structures show complex and non-monotonic dependencies on temperature. arxiv.org

| Hydration State | Crystal System | Space Group |

|---|---|---|

| Fully Hydrated (Dihydrate) | Monoclinic | I2 |

| Anhydrous (Dry) | Triclinic | P1 |

Structural Conformations and Molecular Modeling of this compound Complexes

Molecular mechanics optimization has been utilized to model different structural conformations of the this compound molecule to better understand its arrangement within the crystal unit cell. arxiv.org Analysis of these computer-generated conformations provides insight into how the molecule orients itself in both the hydrated and anhydrous crystalline forms. arxiv.org

Research has proposed several potential conformations, with specific models correlating well with the experimentally determined crystal structures. arxiv.org For instance, one conformation (referred to as Conf. 1) exhibits a longitudinal dimension of 19.6 Å, which is in close agreement with the lattice parameter a = 19.86 Å of the hydrated monoclinic unit cell. arxiv.org This suggests that this particular conformation is representative of the molecular arrangement in the hydrated crystal. arxiv.org

Oxidation Reduction Dynamics and Stability of Ferrous Gluconate

Mechanisms of Iron(II) Oxidation to Iron(III) in Ferrous Gluconate

The primary mechanism of degradation for this compound is the oxidation of the ferrous (Fe²⁺) ion to the more stable ferric (Fe³⁺) state. This process is a redox reaction where the iron(II) ion loses an electron. In aqueous solutions, this transformation is often mediated by dissolved oxygen. The presence of water and oxygen facilitates the formation of reactive oxygen species (ROS), which can accelerate the oxidation process.

In the context of this compound, the gluconate ligand itself can influence the redox potential of the iron. However, the ferrous form is inherently susceptible to oxidation. The process can be initiated and potentiated through Fenton-like chemistry, where Fe²⁺ reacts with hydrogen peroxide (which can be present as an impurity or formed in situ) to produce highly reactive hydroxyl radicals (•OH). These radicals can then participate in further oxidative reactions.

Studies using cyclic voltammetry have been employed to investigate the oxidation potential of this compound. These studies confirm the transformation of ferrous iron to ferric iron during various processing conditions, such as the preparation of microparticles. narod.ru The rate of this oxidation can be influenced by the presence of other chemical species in the formulation. researchgate.net In the solid state, while more stable than in aqueous solution, this compound is still susceptible to slow oxidation upon exposure to air. nih.govfoodadditives.net

Factors Influencing this compound Stability in Solution and Solid State

The stability of this compound is not intrinsic but is heavily influenced by its chemical environment. Several external factors can either accelerate its degradation to the ferric form or help preserve its ferrous state.

The pH of a this compound solution is a critical determinant of its stability. Oxidation of the ferrous ion is significantly accelerated at higher pH levels. nih.govatamanchemicals.com In approximately neutral solutions, oxidation occurs rapidly, leading to the precipitation of insoluble ferric compounds. nih.gov Conversely, acidic conditions favor the stability of the Fe²⁺ ion.

The color of a this compound solution is a direct visual indicator of its pH and the oxidation state of the iron.

| pH Value | Solution Color | Predominant Iron State | Oxidation Rate |

| 2 | Light Yellow | Fe²⁺ | Slow |

| 4.5 | Brown | Increasing Fe³⁺ | Moderate |

| 7 | Green | Fe²⁺ (but rapidly oxidizing) | Rapid |

| >7 | - | Fe³⁺ | Very Rapid |

| Data sourced from multiple references. nih.govatamanchemicals.comatamanchemicals.com |

To counteract the instability at higher pH, buffer systems are employed. Buffering a this compound solution to an acidic pH range of 3.5 to 4.5 significantly retards oxidation and improves stability. nih.govijapbc.com Citrate (B86180) buffers are commonly used for this purpose, as they maintain the pH in the optimal range for Fe²⁺ stability and can also act as chelating agents. nih.govijapbc.comuoanbar.edu.iq

Exposure to atmospheric oxygen is a primary driver of this compound oxidation. nih.govfoodadditives.net In the solid, crystalline state, the compound is relatively stable, but prolonged exposure to air will cause slow conversion of the ferrous ion to ferric. nih.govatamanchemicals.comatamanchemicals.com This process is much more pronounced in aqueous solutions, where dissolved oxygen can readily react with the Fe²⁺ ions. haematologica.org Therefore, limiting the aeration of this compound solutions is a key strategy for maintaining their stability. researchgate.net

Light is another factor that negatively affects the stability of this compound solutions. nih.govatamanchemicals.comatamanchemicals.com Exposure to light can provide the energy needed to promote the oxidation reaction, a process known as photodegradation. For this reason, it is recommended that this compound and its preparations be stored in light-protected containers.

To enhance the stability of aqueous this compound solutions, various stabilizing agents are often added. These agents typically work by acting as antioxidants or by creating a chemical environment that is less favorable for oxidation.

Glucose: The addition of glucose to aqueous solutions of this compound is a well-established method of stabilization. nih.govijapbc.comresearchgate.net Glucose can help to keep the iron in its reduced ferrous state.

Glycerin: Glycerin also functions to retard the oxidation of this compound in solution. nih.govijapbc.com It can act as a co-solvent and increase the viscosity of the solution, which may slow down the rate of reactions involving dissolved oxygen. researchgate.net

Other Organic Hydroxy Acids: Many organic hydroxy acids can help hinder the precipitation of iron salts from solution. nih.gov

The choice of excipients in a pharmaceutical formulation is crucial, as some can negatively impact the stability of this compound.

Precipitating Agents: In neutral solutions, excipients such as soluble carbonates and phosphates can cause precipitation of ferrous salts. nih.govkentpharma.co.uk

Complexing and Chelating Agents: While some chelating agents like citrate can be beneficial, others may interact in undesirable ways. For instance, certain compounds can cause color changes; ascorbic acid and aminoacetic acid can lead to dark coloration, while pyridoxine (B80251) may produce a green color. nih.gov

Encapsulating Materials: During encapsulation processes, the choice of materials can affect oxidation. For example, studies have shown that the presence of chitosan (B1678972) and sodium tripolyphosphate can increase the rate of ferrous oxidation. researchgate.net

pH-Modifying Agents: Antacids containing calcium carbonate or sodium bicarbonate can increase gastric pH, which may decrease the stability and subsequent absorption of oral this compound preparations. medscape.com

Thermal Behavior and Degradation Pathways of this compound

The thermal stability of this compound has been investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies reveal a multi-stage degradation process.

For this compound dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), the thermal decomposition follows a distinct pattern:

| Temperature Range (°C) | Event | Description |

| ~100 - 140 | Dehydration | Loss of water of hydration. narod.ruarxiv.orgmdpi.com |

| ~150 - 195 | Crystal Structure Decomposition | The melting point for the dihydrate is cited as 188 °C, at which point it decomposes. nih.govatamanchemicals.comatamanchemicals.com The crystal structure begins to break down above 150°C. arxiv.org |

| > 200 | Oxidative Decomposition | The organic gluconate portion of the molecule undergoes oxidative decomposition. narod.rumdpi.com This is an exothermic process. narod.ru |

| > 400 | Final Product Formation | The final product of decomposition, particularly in an air atmosphere, is typically the stable iron oxide, α-Fe₂O₃ (hematite). narod.ru |

| Data compiled from various thermal analysis studies. |

The atmosphere under which heating occurs influences the intermediate and final products. Studies have shown that under different atmospheres (static air, dynamic air, nitrogen), the final product is α-Fe₂O₃, but probable intermediates can include FeO, γ-Fe₂O₃, and Fe₃O₄ (magnetite). narod.ruresearchgate.net Significant oxidation has been observed to occur during thermal treatment at temperatures around 105 °C (378 K) when samples are exposed to air. akjournals.comresearchgate.net When heated to decomposition, the compound emits acrid smoke and irritating fumes. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal behavior of this compound, particularly its dihydrate form (FeC₁₂H₂₂O₁₄·2H₂O), has been investigated under various atmospheric conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often performed simultaneously (STA), are powerful tools for characterizing these processes. DSC measures the heat flow associated with thermal transitions, while TGA tracks changes in mass as a function of temperature.

Studies show that the thermal decomposition of this compound dihydrate is a multi-step process. The initial phase involves dehydration, characterized by an endothermic peak in the DSC or DTA (Differential Thermal Analysis) curve, which corresponds to the loss of water molecules. This is followed by a series of exothermic events indicating the oxidative decomposition of the anhydrous gluconate complex.

The dehydration process is typically observed as a broad endothermic peak. For this compound dihydrate, this event occurs in the temperature range of 40°C to 230°C. akjournals.comnarod.ru A wide endothermic peak with a maximum at approximately 108°C is frequently reported, corresponding to the loss of its two water molecules. akjournals.comresearchgate.netceon.rsscispace.comresearchgate.net Some studies specify a temperature range of 95-125°C for this dehydration event. researchgate.netceon.rsscispace.com For this compound monohydrate, the dehydration peak occurs at a slightly different temperature, around 138.8°C. mdpi.com The complete loss of water of hydration for the dihydrate form is noted to occur by approximately 230°C. narod.ru

Following dehydration, the anhydrous this compound undergoes oxidative decomposition. This is a complex process marked by several exothermic peaks in the DSC/DTA curve, signifying the breakdown of the organic gluconate structure and the oxidation of the ferrous iron. Research has identified multiple exothermic peaks, with the exact temperatures varying slightly depending on the experimental conditions, such as the atmosphere (e.g., static air vs. dynamic air). narod.ruceon.rs For instance, one study identified four distinct exothermic peaks at 220°C, 293°C, 350°C, and 421°C under a static air atmosphere. researchgate.netceon.rsresearchgate.net Another study under dynamic air noted three exothermic peaks at 282°C, 336°C, and 402°C. narod.ru The TGA trace shows a continuous mass loss during these decomposition stages, culminating in the formation of a stable iron oxide residue. narod.ru

The data from various thermal analysis studies are summarized in the tables below.

Table 1: Differential Scanning Calorimetry (DSC/DTA) Data for this compound

| Form | Atmosphere | Endothermic Peak (Dehydration) | Exothermic Peaks (Decomposition) | Reference |

|---|---|---|---|---|

| This compound Dihydrate | Static Air | ~108°C | 220°C, 293°C, 350°C, 421°C | researchgate.netceon.rsresearchgate.net |

| This compound Dihydrate | Dynamic Air | 220°C | 282°C, 336°C, 402°C | narod.ru |

| This compound Dihydrate | Static Air | Broad peak at 108°C (Range: 40-140°C) | - | akjournals.com |

| This compound Dihydrate | Not Specified | 123°C | 210°C, 319°C | ceon.rs |

| This compound Monohydrate | Not Specified | 138.8°C | 189.9°C (Decomposition) | mdpi.com |

Table 2: Thermogravimetric Analysis (TGA/DTG) Data for this compound Dihydrate

| Atmosphere | Temperature Range | Event | Reference |

|---|---|---|---|

| Static Air | 40-140°C | Dehydration (Loss of 2 H₂O) | akjournals.com |

| Static Air | 140-478°C | Continuous mass loss from oxidative decomposition | narod.ru |

| Dynamic Nitrogen | Ambient to 160°C | Dehydration (Loss of 2 H₂O) | narod.ru |

| Dynamic Nitrogen | Up to 460°C | Continuous mass loss to final product | narod.ru |

Identification of Thermal Decomposition Products (e.g., α-Fe₂O₃, γ-Fe₂O₃)

The thermal decomposition of this compound ultimately yields iron oxide, but the specific phase and the intermediate products formed are highly dependent on the temperature and atmospheric conditions. akjournals.comnarod.ru Under all tested atmospheres (static air, dynamic air, and dynamic nitrogen), the final, most stable decomposition product is hematite (B75146) (α-Fe₂O₃). akjournals.comnarod.ru

The decomposition pathway involves several intermediate iron-containing species. Isothermal heating experiments at different temperatures have helped to identify these intermediates. For example, under a dynamic nitrogen atmosphere, heating at 290°C produced a mixture containing ferrous oxide (FeO). narod.ru As the temperature was increased to 340°C, a mixture of magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) was identified. narod.ru The complete conversion to α-Fe₂O₃ was achieved at 410°C. narod.ru

Similarly, under a static air atmosphere, isothermal heating at 350°C showed mixed phases of Fe₃O₄ and γ-Fe₂O₃, while heating at 421°C resulted in pure α-Fe₂O₃. narod.ru The formation of γ-Fe₂O₃, a metastable ferrimagnetic polymorph of iron(III) oxide, is of particular interest. Studies have shown that the synthesis of γ-Fe₂O₃ is favored when the thermal decomposition is carried out in a dynamic air atmosphere that contains water vapor. akjournals.comnarod.ru In contrast, drier atmospheres tend to lead directly to the more stable α-Fe₂O₃ phase at higher temperatures. narod.ru The formation of γ-Fe₂O₃ as nanoparticles can occur at temperatures as low as 300°C, which then begins to transform into the α-Fe₂O₃ phase as the temperature increases towards 500°C. researchgate.net

The sequence of decomposition can be summarized as the dehydration of this compound dihydrate, followed by the decomposition of the anhydrous complex into intermediates like FeO, Fe₃O₄, and γ-Fe₂O₃, and finally, oxidation to α-Fe₂O₃. narod.ru

Table 3: Thermal Decomposition Products of this compound at Various Temperatures

| Atmosphere | Temperature | Identified Products | Reference |

|---|---|---|---|

| Dynamic Nitrogen | 290°C | Mixture of FeO and gluconate complex | narod.ru |

| Dynamic Nitrogen | 340°C | Mixture of Fe₃O₄ and γ-Fe₂O₃ | narod.ru |

| Dynamic Nitrogen | 410°C | α-Fe₂O₃ (complete formation) | narod.ru |

| Static Air | 350°C | Mixed phases of Fe₃O₄ and γ-Fe₂O₃ | narod.ru |

| Static Air | 421°C | Pure α-Fe₂O₃ | narod.ru |

| Not Specified | ~500°C | α-Fe₂O₃ becomes single phase | researchgate.net |

Pharmacological Actions and Cellular Mechanisms of Ferrous Gluconate

Molecular Targets and Protein Interactions in Iron Metabolism

The metabolism of iron delivered by ferrous gluconate involves a complex and tightly regulated network of proteins that manage its uptake, transport, storage, and utilization.

Ferritin Heavy Chain Involvement

Once inside the cell, iron that is not immediately used must be stored safely to prevent toxicity from free iron, which can generate harmful free radicals. youtube.com Ferritin is the primary intracellular iron storage protein, and this compound directly influences its function. drugbank.comyoutube.com

Ferritin is a spherical protein complex composed of 24 subunits of two types: heavy chains (H-chain) and light chains (L-chain). The Ferritin Heavy Chain is listed as a specific molecular target of this compound. drugbank.com The H-chain possesses ferroxidase activity, which is the ability to oxidize ferrous iron (Fe2+) to the less reactive ferric iron (Fe3+) as it enters the ferritin mineral core for storage. nih.gov

Similar to TfR1, the synthesis of ferritin is regulated by intracellular iron levels via the IRE/IRP system. However, the mechanism has the opposite effect. The IRE for ferritin is located on the 5' end of its mRNA. When iron levels are low, IRPs bind to this IRE, blocking the translation of the mRNA into protein. When iron levels increase (for instance, after supplementation with this compound), IRPs release the mRNA, allowing for the rapid synthesis of ferritin to store the excess iron. nih.gov

Hemoglobin Synthesis Pathways

A crucial role of iron supplied by this compound is its incorporation into hemoglobin, the oxygen-carrying molecule in red blood cells. patsnap.compioneerherbal.comopenaccessjournals.com Iron deficiency directly impairs hemoglobin production, leading to anemia. drugbank.comnih.gov

The synthesis of hemoglobin occurs in developing red blood cells (erythroid precursors) within the bone marrow. patsnap.com Iron, transported to the bone marrow by transferrin, is taken up by these cells. hematology.org Inside the cell's mitochondria, iron is inserted into a molecule called protoporphyrin IX to form heme. This reaction is the final step in heme synthesis. Each heme molecule is then combined with a globin protein chain. Four of these heme-globin units assemble to form a complete hemoglobin molecule, which is essential for transporting oxygen from the lungs to the rest of the body. patsnap.compioneerherbal.com Approximately 66% of the body's total iron is found within hemoglobin. youtube.com

Cellular Uptake and Intracellular Processing of Ferrous Iron

The journey of iron from this compound begins with its absorption in the gastrointestinal tract, a process mediated by specialized transporter proteins and enzymes.

Role of Divalent Metal Transporter 1 (DMT1)

This compound dissolves in the stomach, releasing ferrous iron (Fe2+). patsnap.com This form of iron is directly absorbable by the cells of the small intestine, primarily the duodenum. youtube.compatsnap.com The key protein responsible for this uptake is the Divalent Metal Transporter 1 (DMT1). patsnap.comnih.govnih.gov

DMT1 is a membrane protein located on the apical surface of intestinal enterocytes (absorptive cells). frontiersin.org It functions as a co-transporter, moving ferrous iron (Fe2+) along with a proton (H+) into the cell. frontiersin.orgyoutube.com The acidic environment of the upper small intestine facilitates the optimal function of DMT1. frontiersin.org DMT1 is not exclusive to iron and can transport other divalent metals, but its primary role in the body is iron transport. nih.govnih.gov The expression of DMT1 is upregulated in states of iron deficiency to maximize iron absorption from the diet and supplements. youtube.com

| Transporter | Function | Location in Enterocyte | Ion Transported |

| DMT1 | Transports non-heme iron into the intestinal cell. patsnap.comnih.gov | Apical Membrane | Ferrous Iron (Fe2+) |

Hephaestin-Mediated Oxidation and Transferrin Binding

Once inside the enterocyte, the ferrous iron (Fe2+) has two potential fates: it can be stored in ferritin or transported out of the cell and into the bloodstream for distribution throughout the body. patsnap.com The export of iron across the basolateral membrane of the enterocyte is managed by another protein called ferroportin. youtube.com

For the exported iron to be transported in the blood, it must first be converted from its ferrous (Fe2+) state back to the ferric (Fe3+) state. youtube.compatsnap.com This critical oxidation step is catalyzed by a copper-containing enzyme called hephaestin. nih.gov Hephaestin is a multicopper ferroxidase that is closely associated with ferroportin on the basolateral membrane. nih.govuitm.edu.my

The oxidation of Fe2+ to Fe3+ by hephaestin is essential because the main iron transport protein in the blood, transferrin, can only bind ferric iron under physiological conditions. nih.gov Following oxidation, two atoms of ferric iron bind to a single molecule of apo-transferrin (iron-free transferrin), converting it to holo-transferrin. nih.govresearchgate.net This complex then circulates in the blood, delivering iron to tissues with high iron requirements, such as the bone marrow for hemoglobin synthesis. hematology.orgpatsnap.com Recent research suggests a complex regulatory interaction where apo-transferrin may directly interact with hephaestin to stimulate iron release, while holo-transferrin interacts with ferroportin to suppress it. nih.govresearchgate.net

Iron Storage within Enterocytes

Upon absorption into the intestinal absorptive cells, or enterocytes, ferrous iron (Fe2+) faces one of two fates, dictated by the body's current iron requirements. If the body's iron stores are sufficient and there is no immediate demand for increased red blood cell production (erythropoiesis), a significant portion of the newly absorbed iron is sequestered within the enterocyte. nih.gov This intracellular storage is accomplished by the protein ferritin, which can house up to 4,500 iron atoms in its mineral core, safely storing them in the non-toxic ferric (Fe3+) state. patsnap.com

This mechanism of storing iron as ferritin within enterocytes serves as a protective buffer against excessive iron absorption. nih.gov Duodenal enterocytes have a rapid turnover rate, with a lifespan of approximately three to four days, after which they are shed from the tip of the intestinal villus into the lumen. nih.gov Consequently, the iron stored within the ferritin of these cells is lost from the body along with the sloughed-off cells. nih.govox.ac.uk This process represents a key, albeit passive, route of iron excretion and is a fundamental aspect of maintaining iron homeostasis. patsnap.com When the body requires more iron, the metal is not shunted into ferritin stores but is instead transported across the basolateral membrane of the enterocyte to enter the bloodstream. frontiersin.org

In Vitro Cellular Uptake Models (e.g., Caco-2 Cell Line)

The Caco-2 cell line, derived from a human colon carcinoma, is a cornerstone of in vitro research into intestinal iron absorption. clinicaltrials.govnih.gov When cultured, these cells spontaneously differentiate to form a polarized monolayer with microvilli and tight junctions, mimicking the barrier function of intestinal enterocytes. clinicaltrials.gov This model is extensively used to assess the bioavailability of iron from various sources and to study the cellular transport mechanisms. nih.gov

Research using Caco-2 cells has demonstrated that they absorb ferrous iron, with uptake facilitated by the Divalent Metal Transporter 1 (DMT1) located on the apical membrane. youtube.comfrontiersin.org Studies measure iron uptake either directly using radioisotopes or indirectly by quantifying the formation of intracellular ferritin. nih.gov The model has proven effective in predicting the influence of dietary components, such as ascorbic acid, on iron absorption. youtube.com

However, the standard Caco-2 model has limitations, as it lacks the systemic regulatory feedback from other organs, notably the liver's production of hepcidin (B1576463). drugbank.com To address this, more complex co-culture models have been developed. For instance, a Caco-2/HepG2 (a human liver cell line) model allows for communication between the intestinal and liver cells. In one such study, the presence of HepG2 cells increased both ferritin formation in and iron transport across the Caco-2 cell layer, demonstrating a more physiologically relevant regulatory loop. drugbank.com

Interactive Data Table: Iron Uptake in Caco-2 Cell Models

| Model Type | Iron Concentration | Parameter Measured | Result | Source |

| Monocultured Caco-2 | 1µM Fe (from FeSO₄) | Iron Uptake | 0.58 ± 0.03 pmol/µg cell protein | youtube.com |

| Monocultured Caco-2 | 1µM Fe (from intact Ferritin) | Iron Uptake | 0.41 ± 0.01 pmol/µg cell protein | youtube.com |

| Monocultured Caco-2 | Not Specified | Ferritin Formation | 7.7 ± 5.8 ng/mg protein | drugbank.com |

| Co-cultured Caco-2/HepG2 | Not Specified | Ferritin Formation | 21.7 ± 10.3 ng/mg protein | drugbank.com |

| Monocultured Caco-2 | 120 µM Fe | Iron Transport | 3.5% ± 2.5% | drugbank.com |

| Co-cultured Caco-2/HepG2 | 120 µM Fe | Iron Transport | 8.1% ± 1.5% | drugbank.com |

Regulatory Mechanisms of Iron Homeostasis

Iron homeostasis is systemically regulated by hepcidin, a peptide hormone primarily produced by the liver. nih.gov Hepcidin acts as the master negative regulator of iron entry into the plasma. nih.govnih.gov Its mechanism of action centers on the cellular iron exporter protein, ferroportin. patsnap.com Ferroportin is located on the basolateral membrane of duodenal enterocytes and is also present on the surface of macrophages and hepatocytes, functioning as the "door" through which iron exits these cells into the bloodstream. ox.ac.ukfrontiersin.orgnih.gov

When body iron stores are high, the liver increases its production of hepcidin. nih.gov Circulating hepcidin then binds to ferroportin on the surface of enterocytes and macrophages. nih.gov This binding triggers the internalization and subsequent degradation of the ferroportin protein. patsnap.comfrontiersin.org The removal of ferroportin from the cell membrane effectively traps iron within the enterocytes (which is then lost through shedding) and macrophages, preventing its release into the circulation. frontiersin.orgnih.gov

Conversely, when the body is deficient in iron or when there is a high demand for erythropoiesis, hepcidin production is suppressed. frontiersin.orgnih.gov Low levels of hepcidin allow ferroportin to remain on the cell surface, facilitating the efflux of iron from enterocytes and macrophages into the plasma, where it can be transported to the bone marrow for hemoglobin synthesis. patsnap.comnih.gov This regulatory axis ensures that systemic iron levels are maintained within a narrow, safe range.

Beyond Classic Iron Repletion: Novel Pharmacological Activities

While the primary role of this compound is to treat iron deficiency, research has uncovered other potential pharmacological activities of iron.

Iron's role in immunity is complex and critical; it is considered a double-edged sword. frontiersin.org Both iron deficiency and iron overload can negatively impact the immune system. nih.govclevelandclinic.org Iron is essential for the proliferation and maturation of immune cells, including lymphocytes and macrophages, as their metabolic processes depend on iron-containing enzymes. clinicaltrials.govhematology.org

The concept of "nutritional immunity" highlights the host's strategy of sequestering iron to limit its availability to invading pathogens, thereby inhibiting their growth. hematology.org This is achieved partly through the action of hepcidin, which, during inflammation, increases to trap iron within macrophages, reducing circulating iron levels. clinicaltrials.gov

Research indicates that iron status directly modulates immune cell function. hematology.org For instance, iron can influence macrophage polarization, the process by which these cells adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). clevelandclinic.orghematology.org It also affects the differentiation and activity of various T-cell subsets, including Th1, Th2, and Th17 cells. hematology.org Thus, maintaining iron homeostasis is crucial for a properly functioning immune system, and correcting an iron deficiency can help restore depressed immune function. hematology.org However, the relationship is not linear, as excess iron can impair T-cell responses and potentially promote tumor growth in certain contexts. drugbank.com

A growing body of evidence from clinical research points to the cognition-enhancing activities of iron supplementation, particularly in individuals with iron deficiency. frontiersin.org Iron is vital for several neurological processes, including neurotransmitter synthesis and myelination. Observational studies have long associated iron deficiency with cognitive deficits. clevelandclinic.org

Multiple systematic reviews and meta-analyses of randomized controlled trials have substantiated these findings. Iron supplementation has been shown to significantly improve domains of attention and concentration across various age groups. clevelandclinic.org Furthermore, in anemic school-age children and adolescents, supplementation has been linked to improvements in intelligence quotient (IQ) scores and memory. clevelandclinic.org A meta-analysis focusing on children and adolescents in low- and middle-income countries found a positive impact on intelligence test scores, with improvement increasing alongside the iron dose. Another review found that daily iron supplementation in breastfed infants improved cognitive development. These findings underscore the critical role of iron in supporting cognitive function.

Interactive Data Table: Effect of Iron Supplementation on Cognitive Function (Meta-Analysis Findings)

| Study Population | Cognitive Domain | Result (Standardized Mean Difference, SMD) | 95% Confidence Interval (CI) | Source |

| Children (6+), Adolescents, Women | Attention & Concentration | 0.59 | 0.29 to 0.90 | clevelandclinic.org |

| Anemic Children/Adolescents | Intelligence Quotient (IQ) | +2.5 points (not SMD) | 1.24 to 3.76 | clevelandclinic.org |

| Children & Adolescents (LMICs) | Intelligence Test Scores | 0.47 | 0.10 to 0.83 | |

| School-age Children | Intelligence | 0.46 | 0.19 to 0.73 | |

| School-age Children | Attention & Concentration | 0.44 | 0.07 to 0.81 | |

| School-age Children | Memory | 0.44 | 0.21 to 0.67 |

Anticarcinogenic Research Perspectives

The role of iron in carcinogenesis is complex and dual-natured. Cancer cells often exhibit an increased demand for iron to sustain their rapid proliferation, a phenomenon sometimes referred to as iron addiction. ecancer.org This dependency makes iron metabolism a potential target for anticancer therapies. ecancer.orgfrontiersin.org Research has explored iron-chelating agents, which sequester iron, as a strategy to impede tumor growth. frontiersin.org

Conversely, iron itself is noted to have putative anticarcinogenic activities. nih.gov The perspective on ferrous compounds like this compound is nuanced. While some iron compounds, such as ferric citrate (B86180) and ferric EDTA, have been observed in laboratory settings to increase levels of a cancer biomarker in human colorectal cancer cells, ferrous sulfate (B86663) did not produce the same effect. medicalnewstoday.com This suggests that the specific form of the iron compound may influence its interaction with cancer cells differently. medicalnewstoday.com The broader research landscape indicates that instead of using iron supplements like this compound directly as anticarcinogenic agents, the focus is more on exploiting the iron-dependency of tumors or targeting iron-related pathways like ferroptosis to induce cancer cell death. frontiersin.orgnih.gov

Induction of Ferroptosis in Microbial Systems (e.g., Escherichia coli)

Recent research has demonstrated that this compound can trigger a form of programmed cell death known as ferroptosis in the bacterium Escherichia coli. nih.gov In one study, this compound treatment resulted in a mortality rate exceeding 99.9% in several strains of E. coli, including pathogenic varieties. nih.gov The bactericidal mechanism is initiated by the infiltration of ferrous iron (Fe²⁺) into the bacterial cells, which leads to a subsequent burst of intracellular reactive oxygen species (ROS). nih.gov This process of microbial ferroptosis presents a potential new avenue for developing innovative antimicrobial strategies. nih.gov

Role of Lipid Peroxidation and DNA Damage

The ferroptotic death induced by this compound in E. coli involves two primary mechanisms: lipid peroxidation and DNA damage. nih.gov The influx of Fe²⁺ and the resulting surge in ROS contribute to significant lipid peroxidation, a hallmark of ferroptosis where oxidative degradation of lipids in cell membranes occurs. nih.govresearchgate.net However, studies have shown that mitigating lipid peroxidation alone did not rescue the E. coli from cell death, pointing to the involvement of another critical damage pathway. nih.gov

Further investigation confirmed that this compound causes severe DNA damage. nih.gov The direct interaction of ferrous ions with DNA was demonstrated through methods such as fluorescent staining and gel electrophoresis. nih.gov The critical role of this DNA damage in cell death was underscored by the finding that a mutant E. coli strain lacking the RecA protein (ΔrecA), which is essential for DNA repair, exhibited increased sensitivity to this compound. nih.gov Proteomic analysis also revealed the downregulation of LexA, a transcriptional suppressor involved in the SOS DNA damage response, further indicating severe DNA damage induced by the compound. nih.gov

Metabolic Pathway Modulation (Fatty Acid, Iron-Sulfur Cluster Assembly)

Exposure of E. coli to this compound leads to significant changes in cellular metabolic pathways. nih.gov Proteomic analysis identified 50 differentially expressed proteins following treatment, indicating a broad metabolic response to the stress induced by the compound. nih.gov

Key modulated pathways include:

Fatty Acid Metabolism: Proteins involved in fatty acid degradation, such as FadB and FadE, were affected. nih.gov

Iron-Sulfur Cluster Assembly: The assembly of iron-sulfur clusters, which are crucial for the function of many enzymes, was disrupted. This was evidenced by changes in the expression of proteins like IscA, IscU, and YadR. nih.govresearchgate.net

Other Affected Pathways: this compound also influenced pathways related to iron binding, DNA-binding transcription, pyruvate (B1213749) metabolism, and α-linolenic acid metabolism. nih.gov

This modulation of fundamental metabolic processes, particularly those involving fatty acids and iron-sulfur clusters, is integral to the mechanism by which this compound induces ferroptosis in the bacterium. nih.gov

Data Tables

Table 1: Research Findings on this compound-Induced Ferroptosis in Escherichia coli

| Parameter | Findings | Source |

|---|---|---|

| Organism | Escherichia coli (including MG1655, ETEC H10407, EHEC O157:H7) | nih.gov |

| Primary Effect | Induction of ferroptosis with >99.9% mortality | nih.gov |

| Initiating Event | Infiltration of Fe²⁺ ions into the cell | nih.gov |

| Key Cellular Events | - Burst of intracellular Reactive Oxygen Species (ROS)- Lipid Peroxidation- Severe DNA Damage | nih.gov |

| Key Proteins Affected | - Down-regulated: LexA (SOS response suppressor)- Modulated: FadB, FadE (Fatty Acid Metabolism); IscA, IscU, YadR (Iron-Sulfur Cluster Assembly) | nih.gov |

| Supporting Evidence | - ΔrecA mutant (DNA repair deficient) showed higher sensitivity.- Direct Fe²⁺-DNA interaction confirmed by gel electrophoresis and circular dichroism. | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ferrous Sulfate |

| Ferric Citrate |

| Ferric EDTA |

| Reactive Oxygen Species (ROS) |

| Pyruvate |

Bioavailability and Absorption Kinetics of Ferrous Gluconate

Factors Influencing Oral Absorption Efficiency

The absorption of iron from ferrous gluconate is not a static process. It is dynamically influenced by the formulation of the supplement and the individual's physiological state, particularly their existing iron levels.

The chemical form of the iron salt is a primary determinant of its solubility and subsequent absorption. Ferrous (Fe2+) salts, including gluconate, are generally more soluble and bioavailable than ferric (Fe3+) salts. patsnap.comnih.gov The absorption of ferrous iron is primarily mediated by the divalent metal transporter 1 (DMT1) on the surface of enterocytes in the duodenum and proximal jejunum. patsnap.comeclinpath.com For absorption to occur, the iron must be in the soluble ferrous state. patsnap.com

The body possesses a sophisticated regulatory system to maintain iron homeostasis, and the efficiency of this compound absorption is inversely correlated with the body's iron stores. youtube.com When iron stores are low, as indicated by low serum ferritin levels, the body upregulates the absorption of iron from the intestine to replenish its reserves. youtube.comresearchgate.net In states of iron deficiency, individuals may absorb a significantly higher percentage of iron—up to 60%—compared to the approximately 10% absorbed by healthy individuals with adequate stores. glowm.com

This regulation is primarily controlled by the liver-produced hormone hepcidin (B1576463). patsnap.comeclinpath.com When iron stores are sufficient or high, the liver releases more hepcidin. Hepcidin acts by causing the degradation of ferroportin, the protein responsible for exporting iron from enterocytes into the bloodstream. eclinpath.com This action effectively traps iron within the intestinal cells, which are later shed, thereby reducing systemic iron absorption. eclinpath.com Conversely, when iron stores are depleted, hepcidin production is suppressed, allowing ferroportin to transport more iron into the circulation. patsnap.comyoutube.com

Comparative Bioavailability Studies with Other Iron Formulations

Evaluating the bioavailability of this compound against other common iron preparations is essential for understanding its relative therapeutic efficacy. These comparisons typically focus on ferrous sulfate (B86663), the most common oral iron supplement, and various ferric iron formulations.

Ferrous sulfate and this compound are two of the most widely used ferrous salts for iron supplementation. Both are considered to be well-absorbed, though they differ in their elemental iron content; ferrous sulfate contains approximately 20% elemental iron, while this compound contains about 12%. buzzrx.comnih.gov

Multiple studies and reviews have concluded that when administered at equivalent doses of elemental iron, this compound and ferrous sulfate have comparable bioavailability and are equally effective in treating iron deficiency. consensus.appdroracle.ai A 2024 review noted that no single oral iron formulation has a significant advantage over others in terms of efficacy, with the choice often coming down to other factors. droracle.aidroracle.ai However, some research points to potential differences. For instance, one study found that the liquid form of this compound may be better absorbed than the tablet form of ferrous sulfate. buzzrx.com Another study involving toddlers suggested that this compound supplementation led to higher hemoglobin and ferritin levels compared to ferrous sulfate after a six-month period. consensus.appwellandgood.com Conversely, other studies have shown ferrous sulfate to result in a greater increase in hemoglobin concentration over a 12-week period compared to other formulations. droracle.ai

| Property | This compound | Ferrous Sulfate |

|---|---|---|

| Elemental Iron Content | ~12% buzzrx.comnih.gov | ~20% buzzrx.comnih.gov |

| General Bioavailability | Considered good and comparable to ferrous sulfate. consensus.appopenaccessjournals.com | Considered good and often used as a reference standard. droracle.ainih.gov |

| Absorption Pathway | Primarily via DMT1 in the duodenum as Fe2+. patsnap.com | Primarily via DMT1 in the duodenum as Fe2+. eclinpath.com |

| Comparative Efficacy | Studies show comparable efficacy to ferrous sulfate in raising hemoglobin and ferritin levels. consensus.appdroracle.ai Some research suggests potential advantages in specific populations or forms. buzzrx.comwellandgood.com | Often considered the standard for oral iron therapy, with proven efficacy. droracle.ai Some studies show a greater increase in hemoglobin over specific timeframes. droracle.ai |

This compound, being a ferrous (Fe2+) salt, generally exhibits higher bioavailability compared to ferric (Fe3+) iron formulations like iron polymaltose complex or ferric citrate (B86180). nih.govnih.gov The fundamental reason for this difference lies in the mechanism of absorption. Ferrous iron can be directly absorbed by the DMT1 transporter, whereas ferric iron must first be reduced to ferrous iron by an enzyme called duodenal cytochrome b (Dcytb) on the enterocyte surface before it can be absorbed. eclinpath.comkarger.com This additional step can make the absorption of ferric iron less efficient. haematologica.org

Studies have shown that the bioavailability of ferric preparations can be three to four times lower than that of ferrous sulfate, a compound with bioavailability comparable to this compound. nih.gov For example, one study comparing a ferric hydroxide-polymaltose complex with ferrous ascorbate (B8700270) showed a significant difference in bioavailability in favor of the bivalent (ferrous) preparation. nih.gov While some newer ferric formulations, such as ferric citrate, are designed to be soluble and bioavailable, comparative studies still often show ferrous salts to be more rapidly or efficiently absorbed in many contexts. nih.govhaematologica.org However, it is noted that iron absorption from some ferric complexes is less affected by food inhibitors and may be enhanced when taken with meals, in contrast to ferrous salts. nih.gov

To enhance stability and potentially improve absorption, stabilized forms of this compound have been developed. One such formulation involves stabilizing this compound with glycine (B1666218), an amino acid. Research on these stabilized compounds aims to protect the ferrous iron from oxidation and from interactions with inhibitors in the digestive tract.

A study in rats using this compound stabilized with glycine (SFG) found its iron bioavailability to be 36.6%, which was comparable to the 35.4% bioavailability observed for ferrous sulfate, indicating it is an effective source for iron fortification. nih.gov Another study in humans investigated this compound stabilized with glycine (FGSG) in a fresh cheese matrix, a challenging vehicle for iron fortification due to its calcium content. The results showed that this novel compound was a good source of iron, demonstrating a geometric mean bioavailability of 38.2% when taken in an aqueous solution. nih.gov This suggests that stabilization can help maintain the bioavailability of this compound even when incorporated into complex food matrices that might otherwise inhibit iron absorption. nih.gov

| Iron Formulation | Study Subject/Model | Bioavailability Finding | Source |

|---|---|---|---|

| This compound Stabilized with Glycine (SFG) | Rats | 36.6% bioavailability, comparable to ferrous sulfate (35.4%). | nih.gov |

| This compound Stabilized with Glycine (FGSG) | Humans (aqueous solution) | Geometric mean bioavailability of 38.2%. | nih.gov |

| This compound | Toddlers | Led to significantly higher hemoglobin and ferritin compared to ferrous sulfate after 6 months. | consensus.appwellandgood.com |

| Ferric Iron Formulations | General Human Studies | Bioavailability is generally 3 to 4 times less than conventional ferrous sulfate. | nih.gov |

Dietary and Drug Interaction Studies on Absorption

The absorption of this compound is not absolute and can be significantly influenced by concurrent dietary components and medications. These interactions can either inhibit or, in some cases, enhance the uptake of iron, thereby affecting its therapeutic effectiveness.

Inhibition by Calcium and Phytates

Certain dietary components are well-documented inhibitors of iron absorption, including calcium and phytates.

Calcium: Found abundantly in dairy products, calcium can impede the absorption of iron from this compound. nih.gov Research has demonstrated that the co-administration of calcium can significantly reduce iron absorption. In one human study, the presence of 600 mg of calcium decreased the absorption of iron from this compound by 51%, from 11.5% to 5.6%. nih.govnih.gov The inhibitory mechanism is thought to involve a direct effect within the intestinal lumen, potentially affecting the function of iron transporters. nih.gov While the short-term inhibitory effect is clear, long-term studies on the impact of sustained calcium intake on iron status have shown mixed results, suggesting possible adaptive mechanisms in the body. nih.gov

Phytates: Phytates, or phytic acid, are compounds found in plant-based foods such as grains, legumes, and nuts. truegeometry.comresearchgate.net They are potent inhibitors of non-heme iron absorption, the form of iron found in this compound. truegeometry.com Phytates bind with iron in the digestive tract to form insoluble complexes that are not readily absorbed by the intestinal cells. truegeometry.comresearchgate.net The degree of inhibition is dose-dependent; even small amounts of phytate can significantly reduce iron uptake. consensus.app For instance, research has shown that as little as 2 mg of phytate can inhibit iron absorption by 18%, while 250 mg can lead to an 82% reduction. consensus.app A low-phytic acid environment is more favorable for the absorption of iron from this compound. nih.gov

Inhibition of this compound Absorption by Dietary Factors

| Inhibitory Substance | Source | Effect on this compound Absorption | Supporting Evidence |

|---|---|---|---|

| Calcium | Dairy products, Calcium supplements | A 600 mg dose of calcium reduced iron absorption from this compound by 51%. nih.govnih.gov | Human cross-over trial. nih.govnih.gov |

| Phytates | Grains, legumes, nuts | Forms insoluble complexes with iron, significantly reducing its bioavailability. truegeometry.comresearchgate.net A low-phytate environment enhances absorption. nih.gov | In vitro and human studies. truegeometry.comconsensus.appnih.gov |

Influence of Alginate-Based Formulations

Alginate, a polysaccharide derived from brown seaweed, has been investigated as a potential vehicle for iron fortification. However, studies have shown that alginate-based formulations can inhibit the absorption of iron from this compound.

In a randomized, single-blinded, cross-over trial, iron absorption from this compound encapsulated in alginate beads was compared to that from a standard capsule. The results indicated that iron absorption was significantly lower from the alginate beads (8.5%) compared to the this compound capsule (12.6%). nih.govnih.gov

Furthermore, the study explored whether alginate could modify the inhibitory effect of calcium. When 600 mg of calcium was added, iron absorption from the alginate beads was reduced by 37% (from 8.3% to 5.2%), while absorption from this compound was reduced by 51% (from 11.5% to 5.6%). nih.govnih.gov These findings suggest that alginate does not protect iron from the inhibitory effects of calcium and, in fact, contributes to reduced absorption. In vitro studies using Caco-2 cells, a model for human intestinal absorption, confirmed the inhibitory effect of alginate on iron uptake. nih.govresearchgate.net

Effect of Alginate and Calcium on this compound Absorption

| Formulation | Iron Absorption (%) | Reduction in Absorption |

|---|---|---|

| This compound | 12.6 | - |

| This compound in Alginate Beads | 8.5 | 32.5% |

| This compound with Calcium | 5.6 | 55.6% (compared to this compound alone) |

| This compound in Alginate Beads with Calcium | 5.2 | 38.6% (compared to this compound in Alginate Beads alone) |

Interactions with Pharmaceuticals Affecting Absorption (e.g., Quinolones, Tetracyclines, Proton Pump Inhibitors)

The absorption of this compound can be significantly altered by co-administration with certain pharmaceutical agents.

Quinolones and Tetracyclines: These classes of antibiotics can interact with this compound in the gastrointestinal tract. glowm.combuzzrx.com The interaction involves the formation of insoluble chelate complexes between the iron ions and the antibiotic molecules. drugs.com This binding prevents the absorption of both the iron and the antibiotic, potentially leading to reduced efficacy of both substances. drugs.comprescriberpoint.comdrugbank.com To minimize this interaction, it is generally recommended to separate the administration of this compound and these antibiotics by several hours. glowm.comdrugs.com

Proton Pump Inhibitors (PPIs): PPIs are medications that reduce the production of stomach acid. goodrx.com An acidic environment in the stomach is crucial for the optimal dissolution and subsequent absorption of this compound. patsnap.commeded101.com By increasing the gastric pH, PPIs can impair the absorption of iron. drugbank.commeded101.com This can lead to a reduced therapeutic effect of the iron supplement. drugbank.com

Drug Interactions with this compound Affecting Absorption

| Interacting Drug Class | Examples | Mechanism of Interaction | Effect on Absorption |

|---|---|---|---|

| Quinolones | Ciprofloxacin, Levofloxacin | Formation of insoluble chelates with iron ions in the GI tract. drugs.com | Decreased absorption of both this compound and the antibiotic. prescriberpoint.comdrugbank.commeded101.com |

| Tetracyclines | Doxycycline, Tetracycline | Formation of insoluble chelates with iron ions in the GI tract. drugs.com | Decreased absorption of both this compound and the antibiotic. buzzrx.comdrugs.comprescriberpoint.comdrugbank.com |

| Proton Pump Inhibitors (PPIs) | Omeprazole, Lansoprazole | Reduction of stomach acid, leading to decreased dissolution of this compound. drugbank.comgoodrx.commeded101.com | Impaired absorption of this compound. drugbank.com |

Toxicological Profiles and Safety Research of Ferrous Gluconate

Acute and Chronic Toxicity Studies in Animal Models

Acute toxicity studies are fundamental in determining the potential hazards of a substance after a single exposure. For ferrous gluconate, these studies primarily focus on establishing the dose that is lethal to 50% of the test population (LD50) and comparing its toxicity profile to other commonly used iron salts.

The acute oral toxicity of this compound has been determined in animal models, particularly in rats. Research involving a this compound compound stabilized with glycine (B1666218) administered to Sprague-Dawley rats established specific LD50 values. nih.govlipotech.com.arnih.gov These studies are crucial for classifying the substance's relative toxicity.

In one key study, the LD50 for a stabilized this compound (SFG) compound was determined following oral administration to male and female Sprague-Dawley rats. nih.govlipotech.com.ar The results indicated an LD50 of 1831 mg/kg body weight for male rats and 1775 mg/kg body weight for female rats. nih.govlipotech.com.arnih.gov Another source reports an oral LD50 in rats as 2,237 mg/kg. lgcstandards.com A separate toxicological evaluation of a chelated iron-containing preparation based on iron (III) gluconate reported an LD50 of 5250 mg/kg in white rats and 4400 mg/kg in white mice, classifying it as having low toxicity. e3s-conferences.orgresearchgate.net

Table 1: Oral LD50 Values of this compound in Rodents

| Animal Model | Sex | LD50 (mg/kg body weight) | Source |

|---|---|---|---|

| Sprague-Dawley Rat | Male | 1831 | nih.govlipotech.com.ar |

| Sprague-Dawley Rat | Female | 1775 | nih.govlipotech.com.ar |

| Rat | Not Specified | 2237 | lgcstandards.com |

| White Rat | Not Specified | 5250 | e3s-conferences.orgresearchgate.net |

| White Mouse | Not Specified | 4400 | e3s-conferences.org |

The toxicity of this compound is often evaluated in comparison to other iron salts, most notably ferrous sulfate (B86663). Studies suggest that while there are only minor differences in toxicity when administered orally to rats, this compound may present a different toxicological profile. cabidigitallibrary.org

One study highlighted that the LD50 values for a stabilized this compound compound were almost six times higher than the reported LD50 for ferrous sulfate, indicating it is a safer compound from an acute toxicological perspective. lipotech.com.ar In contrast, another study in young rats reported an LD50 for ferrous sulfate of 1.1 g Fe/kg (1100 mg/kg). researchgate.net This value is lower than most of the reported LD50 values for this compound, supporting the finding of its comparatively lower acute toxicity. While both are effective iron supplements, this compound contains less elemental iron by weight (12%) compared to ferrous sulfate (20%), which may contribute to differences in tolerability. buzzrx.comaspcapro.orgdvm360.com

Table 2: Comparative Acute Oral Toxicity of Iron Salts in Rats

| Iron Salt | LD50 (mg/kg body weight) | Elemental Iron Content | Relative Toxicity Note |

|---|---|---|---|

| This compound (stabilized) | ~1800 | 12% | Reported to be almost six times less toxic than ferrous sulfate in one study. lipotech.com.ar |

| Ferrous Sulfate | ~1100 | 20% | Considered more toxic in acute studies compared to stabilized this compound. researchgate.net |

Cellular and Molecular Mechanisms of this compound Toxicity